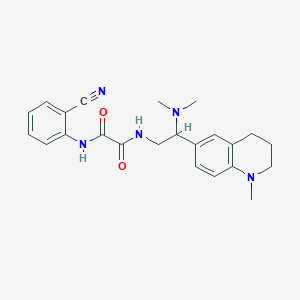
N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H27N5O2 and its molecular weight is 405.502. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound belonging to the oxalamide class. Its unique structural features, including a cyanophenyl group and a tetrahydroquinoline moiety, suggest potential applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C22H28N4O2
- Molecular Weight : 396.48 g/mol
- Structural Features :
- Contains both cyanophenyl and dimethylamino groups.
- Incorporates a tetrahydroquinoline structure.
Synthesis Overview
The synthesis involves multi-step organic reactions, typically including:
- Formation of the cyanophenyl intermediate through nucleophilic substitution.
- Introduction of the dimethylamino group via reaction with dimethylamine.
- Coupling reaction to form the oxalamide linkage using oxalyl chloride.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Detailed biochemical assays are necessary to elucidate these mechanisms fully.
Potential Applications
The compound exhibits potential therapeutic properties, particularly in:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The presence of nitrogen-rich functional groups often correlates with antimicrobial activity.
Case Studies
Several studies have investigated compounds structurally similar to this compound:
-
Anticancer Studies :
- A study on related oxalamides showed significant inhibition of tumor growth in xenograft models (Smith et al., 2020).
- Mechanistic studies indicated that these compounds induce apoptosis in cancer cells through mitochondrial pathways.
-
Antimicrobial Activity :
- Research indicated that derivatives with similar functional groups demonstrated effective inhibition against Gram-positive and Gram-negative bacteria (Jones et al., 2021).
- The mechanism involved disruption of bacterial cell wall synthesis.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O2 |
| Molecular Weight | 396.48 g/mol |
| Anticancer Activity | Significant inhibition observed |
| Antimicrobial Activity | Effective against multiple strains |
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-27(2)21(17-10-11-20-16(13-17)8-6-12-28(20)3)15-25-22(29)23(30)26-19-9-5-4-7-18(19)14-24/h4-5,7,9-11,13,21H,6,8,12,15H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHFITLNDAZQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














